N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The compound was synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Unfortunately, the exact synthesis process for this specific compound was not detailed in the available resources.Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed methodologies for synthesizing compounds with structural similarities, emphasizing the importance of adamantane derivatives in drug design and materials science. For example, Su et al. (2011) outlined a facile method for synthesizing adamantane-1-carboxamide derivatives, showcasing the utility of such structures in chemical synthesis and potential therapeutic applications (Q. Su, Jianwei Guo, Chufen Yang, Yingde Cui, 2011). This research underscores the adaptability of adamantane-based compounds in creating biologically active molecules.
Antimicrobial and Antiviral Activity
Adamantane derivatives have been explored for their antimicrobial and antiviral properties. Eisa, Tantawy, and El-kerdawy (1990) synthesized certain adamantane derivatives and assessed their antimicrobial efficacy, highlighting the potential of such compounds in combating bacterial infections (H. Eisa, A. Tantawy, M. El-kerdawy, 1990). Moreover, Moiseev et al. (2012) synthesized new adamantane derivatives and studied their antiviral activity against the smallpox vaccine virus, revealing significant anti-smallpox activity for specific derivatives (I. K. Moiseev, S. A. Kon’kov, et al., 2012).
Materials Science Applications
In materials science, the incorporation of adamantane structures into polymers has been explored to enhance material properties. Liaw and Liaw (1999) synthesized polyamides and polyimides containing adamantane groups, demonstrating their high thermal stability and potential applications in advanced materials (D. Liaw, Been-Yang Liaw, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6OS/c1-4-31-22-27-19(26-14(2)3)18-13-25-29(20(18)28-22)6-5-24-21(30)23-10-15-7-16(11-23)9-17(8-15)12-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUYJBKIVASJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C34CC5CC(C3)CC(C5)C4)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.